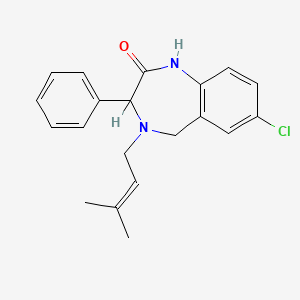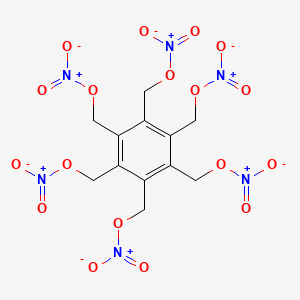
Benzenehexamethanol, hexanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenehexamethanol, hexanitrate is a nitrate ester compound known for its explosive properties. Nitrate esters are formed from materials containing hydroxyl groups, and compounds with multiple hydroxyl groups, such as polyols, are nitrated to produce explosive compounds . This compound is part of a broader class of nitrate esters, which have applications in both commercial and military sectors.
Preparation Methods
The synthesis of Benzenehexamethanol, hexanitrate involves the nitration of benzenehexamethanol. The process typically requires a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the formation of the hexanitrate ester . Industrial production methods often involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
Benzenehexamethanol, hexanitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Benzenehexamethanol, hexanitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Its nitrate ester properties make it useful in studying the effects of nitrates on biological systems.
Medicine: Nitrate esters are known for their vasodilatory effects, making them useful in the treatment of conditions such as angina pectoris.
Industry: It is used in the production of explosives and propellants.
Mechanism of Action
The mechanism of action of Benzenehexamethanol, hexanitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to improved blood flow. This effect is mediated through the activation of soluble guanylate cyclase, which increases the levels of cyclic GMP, ultimately leading to the relaxation of smooth muscle cells .
Comparison with Similar Compounds
Benzenehexamethanol, hexanitrate can be compared with other nitrate esters such as:
Pentaerythritol tetranitrate (PETN): Similar in its explosive properties but differs in its sensitivity and stability.
Erythritol tetranitrate (ETN): Chemically similar but slightly more sensitive to friction and impact.
Nitroglycerin (NG): Known for its use in dynamite and medicinal applications, it has different physical properties and stability compared to this compound.
These comparisons highlight the unique properties of this compound, such as its specific stability and reactivity under various conditions.
Properties
CAS No. |
105554-30-1 |
|---|---|
Molecular Formula |
C12H12N6O18 |
Molecular Weight |
528.25 g/mol |
IUPAC Name |
[2,3,4,5,6-pentakis(nitrooxymethyl)phenyl]methyl nitrate |
InChI |
InChI=1S/C12H12N6O18/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2 |
InChI Key |
FCPCIAHTKGTSPH-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)
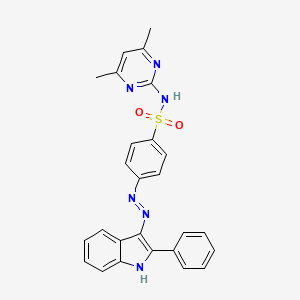
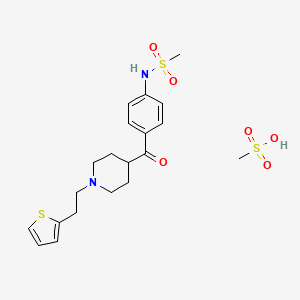
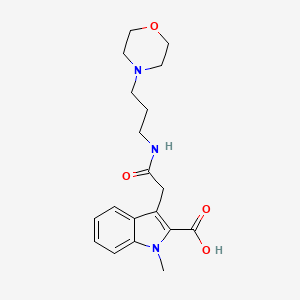
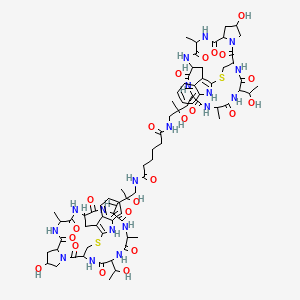
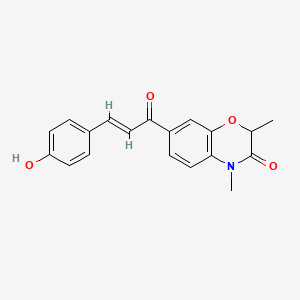
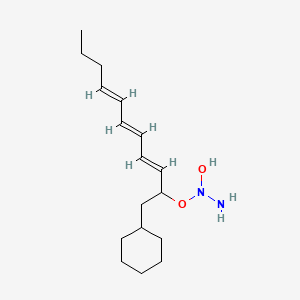
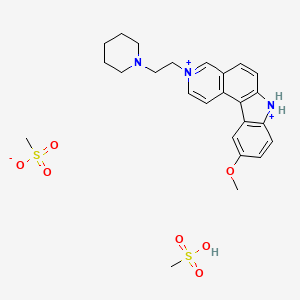
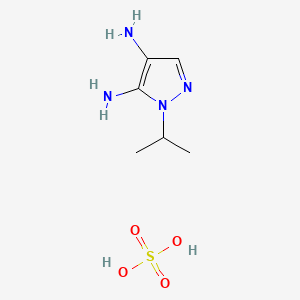

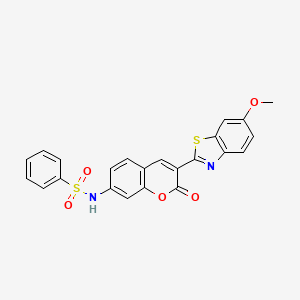
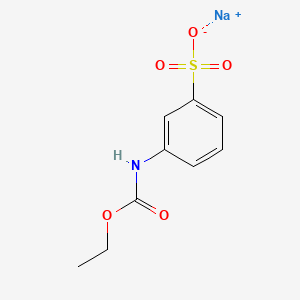
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
